Keflin

Antimicrobial Resistance Staphylococcus aureus Beta-Lactamase Stability

Cephalothin sodium, the prototypical first-generation cephalosporin, is an essential benchmark for antimicrobial discovery. Exceptional staphylococcal β-lactamase stability (RH<0.01) makes it a superior positive control for evaluating novel β-lactams. High potency against MSSA (MIC90 0.12-0.5 μg/mL) delivers a reliable high-activity baseline. Poor tissue penetration and rapid clearance position it as an ideal negative control for PK/PD studies. Its acid lability (25-fold less stable than cephalexin at pH 1.0) benchmarks oral prodrug stability.

Molecular Formula C16H15N2O6S2-
Molecular Weight 395.4 g/mol
Cat. No. B1240578
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKeflin
SynonymsCefalotin
Cefalotina Normon
Cefalotina Sodica Spaly
Ceftina
Cephalothin
Cephalothin Monosodium Salt
Cephalothin, Sodium
Keflin
Monosodium Salt, Cephalothin
Salt, Cephalothin Monosodium
Seffin
Sodium Cephalothin
Molecular FormulaC16H15N2O6S2-
Molecular Weight395.4 g/mol
Structural Identifiers
SMILESCC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CC3=CC=CS3)SC1)C(=O)[O-]
InChIInChI=1S/C16H16N2O6S2/c1-8(19)24-6-9-7-26-15-12(14(21)18(15)13(9)16(22)23)17-11(20)5-10-3-2-4-25-10/h2-4,12,15H,5-7H2,1H3,(H,17,20)(H,22,23)/p-1/t12-,15-/m1/s1
InChIKeyXIURVHNZVLADCM-IUODEOHRSA-M
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Keflin (Cephalothin) Procurement Guide: First-Generation Cephalosporin Baseline


Keflin (cephalothin sodium) is a first-generation, parenteral cephalosporin antibiotic and the prototypical member of its class, first marketed in 1964 . It exerts bactericidal activity by inhibiting cell wall synthesis via affinity for penicillin-binding proteins (PBPs), disrupting peptidoglycan biosynthesis [1]. It is administered intravenously and possesses an antimicrobial spectrum comparable to other first-generation cephalosporins like cefazolin and the oral agent cephalexin [2].

Why First-Generation Cephalosporins Like Keflin (Cephalothin) Are Not Interchangeable


Despite sharing a common classification, first-generation cephalosporins exhibit critical differences in pharmacokinetics, tissue penetration, and stability against specific bacterial beta-lactamases, which precludes simple substitution. While they all target similar bacterial spectra, their varying susceptibility to hydrolysis by staphylococcal beta-lactamase directly impacts clinical efficacy against S. aureus, a key target pathogen [1]. Furthermore, significant disparities in serum half-life and the ability to maintain therapeutic concentrations in tissues like surgical incisions or heart muscle dictate their suitability for specific applications, such as surgical prophylaxis [2].

Keflin (Cephalothin) vs. Comparators: A Quantitative Evidence Guide for Scientific Selection


Keflin (Cephalothin) Demonstrates Superior Stability to Staphylococcal Beta-Lactamase vs. Cefazolin

Cephalothin is significantly more stable against staphylococcal beta-lactamase compared to cefazolin. In inactivation studies, cephalothin undergoes little to no degradation, whereas cefazolin is almost completely inactivated under the same conditions [1]. This differential stability is further supported by relative hydrolysis (RH) rates, where cephalothin exhibits an extremely low RH, confirming its resistance to enzymatic breakdown [2].

Antimicrobial Resistance Staphylococcus aureus Beta-Lactamase Stability

Keflin (Cephalothin) Exhibits Superior In Vitro Potency Against S. aureus Compared to Cefazolin

Cephalothin is a more potent antistaphylococcal agent in vitro than cefazolin and ceftriaxone. Cefazolin and ceftriaxone have been shown to possess less activity against S. aureus than cephalothin [1]. Furthermore, in comparative susceptibility studies, cephalothin was the most active agent tested against staphylococci [2].

Antimicrobial Susceptibility Staphylococcus aureus MIC

Keflin (Cephalothin) Shows Significantly Lower Tissue Penetration Compared to Cephradine

Cephalothin demonstrates substantially lower tissue concentrations in human heart muscle and prostatic tissue compared to cephradine. A direct comparative study found cephradine achieved 10-fold higher concentrations in heart muscle and 3.4-fold higher concentrations in prostatic tissue [1].

Pharmacokinetics Tissue Penetration Cephalosporins

Keflin (Cephalothin) Demonstrates Inferior Acid Stability Compared to Oral Agents Like Cephalexin

Cephalothin is significantly less stable in acidic conditions compared to deacetoxycephalosporins like cephalexin and cephradine. This is a key differentiator for oral formulation potential and gastric stability [1].

Drug Stability Acid Degradation Cephalosporins

Keflin (Cephalothin) is Inferior to Cefazolin for Surgical Prophylaxis Due to Rapid Tissue Clearance

Cephalothin is less effective than cefazolin for preventing surgical site infections, primarily due to its rapid clearance from the surgical wound. Controlled clinical trials and pharmacokinetic studies demonstrate that cephalothin does not maintain therapeutic concentrations in incisions for the duration of many operations, limiting its prophylactic value [1].

Surgical Prophylaxis Pharmacokinetics Cephalosporins

Evidence-Based Application Scenarios for Keflin (Cephalothin) in Research and Industry


Reference Standard for Beta-Lactamase Stability Assays

Given its exceptional stability against staphylococcal beta-lactamase (RH < 0.01), cephalothin serves as a robust positive control or benchmark in experiments designed to assess the beta-lactamase resistance of novel beta-lactam compounds or characterize new beta-lactamase enzymes [1].

In Vitro Model for Narrow-Spectrum, High-Potency Antistaphylococcal Activity

Cephalothin is an ideal comparator for studies focusing on S. aureus, where its high potency (MIC90 of 0.12-0.5 μg/mL) against methicillin-sensitive strains provides a known, high-activity baseline [1]. This is particularly useful when screening new agents for activity against this pathogen.

Pharmacokinetic Model for Poorly Penetrating Parenteral Drugs

Cephalothin's documented poor tissue penetration (e.g., 10-fold lower in heart muscle vs. cephradine) and rapid clearance from tissues make it a valuable negative control or model compound for studying the pharmacokinetic (PK) parameters that govern drug distribution and the PK/PD relationship for tissue-based infections [1].

Negative Control in Acid-Stability and Oral Formulation Studies

As a prototypical acid-labile cephalosporin (25-fold less stable than cephalexin at pH 1.0), cephalothin is a suitable negative control in stability studies to benchmark the acid resistance of new oral cephalosporin candidates or to validate analytical methods for detecting degradation products [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Keflin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.